molecular formula C16H16N2O2S B5783273 methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate

methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate

Cat. No. B5783273
M. Wt: 300.4 g/mol
InChI Key: YVTYUDQJUXMFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. It is a member of the thioamide family, which is known for its diverse biological activities.

Scientific Research Applications

Methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, it has been shown to exhibit potent antitumor, anti-inflammatory, and antimicrobial activities. In biochemistry, it has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In material science, it has been used as a building block for the synthesis of novel polymers and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including enzymes and receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site. It has also been shown to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
Methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. In vivo studies have shown that it can reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

Methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, it also has some limitations. It is highly reactive and can undergo degradation under certain conditions. It also has low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the elucidation of its mechanism of action, which could lead to the development of more potent and specific drugs. Finally, there is a need for more in vivo studies to evaluate its potential as a therapeutic agent for various diseases.

Synthesis Methods

Methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate can be synthesized using a variety of methods. One popular method involves the reaction of 3-amino-2-methylbenzoic acid with aniline-2-carbothioamide in the presence of methyl chloroformate. Another method involves the reaction of 3-amino-2-methylbenzoic acid with thiocarbohydrazide in the presence of methanol and acetic acid. Both methods have been shown to yield high purity and yield of the desired product.

properties

IUPAC Name

methyl 2-methyl-3-(phenylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11-13(15(19)20-2)9-6-10-14(11)18-16(21)17-12-7-4-3-5-8-12/h3-10H,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTYUDQJUXMFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-3-[(phenylcarbamothioyl)amino]benzoate

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